BenchChemオンラインストアへようこそ!

Lycodine

Acetylcholinesterase inhibition Molecular docking Neuroinformatics

Select Lycodine (CAS 20316-18-1) for its scientifically verified differentiation: (i) confirmed more efficient human brain AChE inhibitor than fawcettimine and cernuine in head-to-head docking studies; (ii) potent RNase L activation (IC₅₀ 2.30 nM) orthogonal to AChE activity; (iii) shortest asymmetric total synthesis route (11 steps, 14.6% yield) enabling rapid analog generation; (iv) optimal LogP 3.01 for reverse-phase HPLC method development. This natural alkaloid ensures cross-study reproducibility that generic lycodine-type congeners cannot provide.

Molecular Formula C16H22N2
Molecular Weight 242.36 g/mol
CAS No. 20316-18-1
Cat. No. B1675731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycodine
CAS20316-18-1
SynonymsLycodine
Molecular FormulaC16H22N2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC1CC2CC3=C(C=CC=N3)C4(C1)C2CCCN4
InChIInChI=1S/C16H22N2/c1-11-8-12-9-15-14(5-2-6-17-15)16(10-11)13(12)4-3-7-18-16/h2,5-6,11-13,18H,3-4,7-10H2,1H3/t11-,12+,13-,16-/m1/s1
InChIKeyJJPMUZRSJKMFRK-OQMKEHIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lycodine (CAS 20316-18-1) Procurement Guide: Structural Identity, Natural Origin, and Core Pharmacological Classification


Lycodine (CAS 20316-18-1) is a tetracyclic Lycopodium alkaloid belonging to the lycodine-group structural class, characterized by a fused pyridine-containing ring system with molecular formula C₁₆H₂₂N₂ and molecular weight 242.36 g/mol [1]. First isolated from Lycopodium annotinum and later revised to its correct structure as the pyridine analogue of des-N-methyl-β-obscurine, lycodine is a naturally occurring secondary metabolite also found in Huperzia saururus, Huperzia serrata, Lycopodiastrum casuarinoides, and other Lycopodiaceae species [2][3]. As the namesake member of the lycodine-type alkaloid subgroup—which includes clinically significant acetylcholinesterase (AChE) inhibitors such as huperzine A—lycodine serves as a core scaffold for structure–activity relationship studies, total synthesis methodology development, and dimeric analog construction including complanadines A and B [4].

Why Lycodine (CAS 20316-18-1) Cannot Be Substituted by Generic Lycopodium Alkaloids: Structural and Pharmacological Divergence Within the Lycodine-Type Class


Although lycodine shares the tetracyclic lycodine-type core with several other Lycopodium alkaloids, generic substitution across this subclass is scientifically unsound due to critical structural differences—including the presence or absence of a 2-pyridone carbonyl, exocyclic double bonds, and N-methylation—that dictate distinct AChE binding modes and inhibitory potencies spanning over three orders of magnitude [1]. For example, huperzine A (IC₅₀ = 0.082–0.143 μM) is far more potent than most congeners, while other lycodine-type alkaloids such as carinatumins and lycoparins exhibit IC₅₀ values ranging from 4.6 μM to >100 μM [2][3]. Furthermore, lycodine itself possesses a unique pyridine (rather than α-pyridone) ring system that fundamentally alters hydrogen-bonding capacity and protonation state at physiological pH compared to huperzine A, huperzine B, and related analogs, directly impacting molecular recognition at the catalytic site of human brain AChE [4]. These structural and pharmacological divergences mean that substituting lycodine with another lycodine-type alkaloid would invalidate cross-study comparisons, compromise structure–activity relationship conclusions, and jeopardize reproducibility in both biochemical and medicinal chemistry workflows.

Lycodine (CAS 20316-18-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


Binding Free Energy (ΔG) Advantage of Lycodine over Fawcettimine and Cernuine at Human Brain Acetylcholinesterase

In a direct head-to-head molecular docking study using Autodock 4.2, lycodine demonstrated a more favorable binding free energy (ΔG) for human brain AChE compared to two other Lycopodium alkaloids, fawcettimine and cernuine [1]. The study confirmed lycodine as the most efficient inhibitor among the three ligands tested, with binding driven by polar and hydrophobic interactions within the catalytic site [1].

Acetylcholinesterase inhibition Molecular docking Neuroinformatics

RNase L Activation: A Differentiated Off-Target Pharmacological Signal Unique to Lycodine

Lycodine was identified as an activator of 2-5A-dependent ribonuclease (RNase L), with an IC₅₀ of 2.30 nM for inhibition of protein synthesis in mouse L cell extracts, as recorded in the BindingDB database [1]. This activity is mechanistically and pharmacologically orthogonal to its AChE inhibition profile and has not been reported for the major lycodine-type comparators huperzine A, huperzine B, fawcettimine, or cernuine in publicly available databases, suggesting a distinct polypharmacological signature [1].

RNase L activation Protein synthesis inhibition Off-target pharmacology

Synthetic Accessibility: Established Shortest Asymmetric Total Synthesis Route for Lycodine

A biomimetic asymmetric total synthesis of (–)-lycodine has been achieved in only 11 steps with 14.6% overall yield—the shortest route reported for any lycodine-type alkaloid [1]. This synthetic efficiency is enabled by a cascade cyclization strategy that constructs the tetracyclic core in a single step from a linear precursor upon treatment with (+)-camphorsulfonic acid, yielding the desired diastereomeric mixture (3.0:1) in 61% yield [1]. In contrast, the synthesis of huperzine A typically requires significantly longer synthetic sequences (14–20+ steps) with comparable or lower overall yields, making lycodine the more synthetically tractable scaffold for derivatization and medicinal chemistry campaigns [2].

Total synthesis Asymmetric synthesis Synthetic accessibility

Physicochemical Differentiation: Water Solubility and Lipophilicity Profile Distinct from Huperzine A

Predicted physicochemical parameters reveal that lycodine has an estimated water solubility of 710.5 mg/L at 25°C and a calculated LogP (octanol–water partition coefficient) of 3.01 . In comparison, huperzine A (C₁₅H₁₈N₂O, MW 242.32) possesses a polar α-pyridone carbonyl and a primary amine, conferring higher aqueous solubility (>1 g/L estimated) and a lower LogP (approximately 0.8–1.2) [1]. This lipophilicity differential of approximately 2 log units means lycodine partitions into organic phases and biological membranes more readily than huperzine A, which has direct implications for extraction protocols, chromatographic purification, and passive membrane permeability in cell-based assays.

Physicochemical properties Drug-likeness Solubility

Lycodine (CAS 20316-18-1) Best-Fit Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


AChE Computational Screening and Neuroinformatics Reference Ligand

As demonstrated by the Shaikh et al. (2015) direct head-to-head docking study, lycodine is a confirmed more efficient human brain AChE inhibitor compared to fawcettimine and cernuine with reference to ΔG and Ki values [1]. This makes lycodine the preferred reference ligand among these three natural Lycopodium alkaloids for computational AChE screening panels, virtual library enrichment studies, and molecular dynamics simulations where rank-ordered binding efficiency to human brain AChE must be established with traceable, published comparator data.

Interferon-Pathway and Antiviral Mechanistic Probe

Lycodine exhibits potent activation of RNase L with an IC₅₀ of 2.30 nM for protein synthesis inhibition in mouse L cell extracts [2]. This pharmacological activity is orthogonal to the well-characterized AChE inhibition of the lycodine class. Laboratories investigating the 2-5A/RNase L system, interferon-mediated antiviral responses, or screening for RNase L modulators can deploy lycodine as a structurally characterized small-molecule probe with database-validated target engagement data, an application not addressable with huperzine A or other common lycodine-type analogs that lack documented RNase L activity.

Medicinal Chemistry Scaffold Optimization via Efficient Total Synthesis

The Takayama group's asymmetric total synthesis achieves (–)-lycodine in 11 steps with 14.6% overall yield—the shortest route for a lycodine-type alkaloid—using a biomimetic cascade cyclization that constructs the tetracyclic core in a single step at 61% yield [3]. This synthetic accessibility makes lycodine the most practical starting scaffold for medicinal chemistry programs that require rapid analog generation, late-stage functionalization, or scale-up for in vivo pharmacokinetic and toxicological profiling, offering a significantly shorter synthetic sequence than the 14–20+ step routes typically required for huperzine A [4].

Lipophilic Alkaloid Standard for Chromatographic Method Development

With a predicted LogP of 3.01 and water solubility of 710.5 mg/L, lycodine occupies a distinct lipophilicity range compared to the more polar huperzine A (LogP ≈ 0.8–1.2) [5]. This property profile renders lycodine an appropriate retention-time marker and extraction recovery standard for reverse-phase HPLC and LC–MS method development targeting moderately lipophilic alkaloids, particularly in natural product chemistry workflows where co-eluting lycodine-type congeners must be baseline-resolved from more polar huperzine-type compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lycodine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.